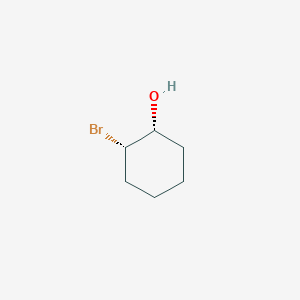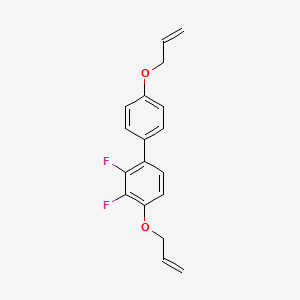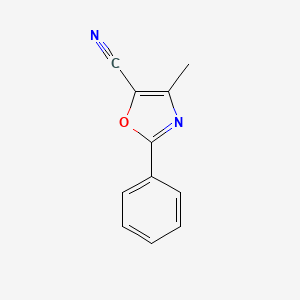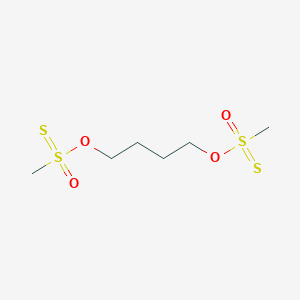
6-(Benzyloxy)-4-methoxyquinoline-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Benzyloxy)-4-methoxyquinoline-2-carboxylic acid is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with benzyloxy and methoxy substituents, which can influence its chemical reactivity and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-4-methoxyquinoline-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the benzyloxy and methoxy groups. The carboxylic acid functionality is usually introduced in the final steps.
Quinoline Core Synthesis: The quinoline core can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.
Introduction of Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable base.
Methoxy Group Addition: The methoxy group is typically added through methylation using reagents like dimethyl sulfate or methyl iodide.
Carboxylic Acid Formation: The carboxylic acid group can be introduced through oxidation of a methyl group or by carboxylation of a suitable precursor.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
6-(Benzyloxy)-4-methoxyquinoline-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative.
Reduction: The quinoline ring can be reduced to a tetrahydroquinoline derivative.
Substitution: The methoxy and benzyloxy groups can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like sodium hydride or strong acids/bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid derivatives, while reduction of the quinoline ring can produce tetrahydroquinoline derivatives.
科学的研究の応用
6-(Benzyloxy)-4-methoxyquinoline-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound may serve as a lead compound for drug development.
Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 6-(Benzyloxy)-4-methoxyquinoline-2-carboxylic acid depends on its specific biological target. In general, quinoline derivatives can interact with various molecular targets, including enzymes and receptors. The benzyloxy and methoxy groups can influence the compound’s binding affinity and selectivity.
類似化合物との比較
Similar Compounds
Quinoline-2-carboxylic acid: Lacks the benzyloxy and methoxy groups, which can affect its chemical and biological properties.
6-Methoxyquinoline-2-carboxylic acid: Similar structure but lacks the benzyloxy group.
4-Methoxyquinoline-2-carboxylic acid: Similar structure but lacks the benzyloxy group.
Uniqueness
6-(Benzyloxy)-4-methoxyquinoline-2-carboxylic acid is unique due to the presence of both benzyloxy and methoxy groups, which can enhance its chemical reactivity and biological activity compared to other quinoline derivatives.
特性
分子式 |
C18H15NO4 |
|---|---|
分子量 |
309.3 g/mol |
IUPAC名 |
4-methoxy-6-phenylmethoxyquinoline-2-carboxylic acid |
InChI |
InChI=1S/C18H15NO4/c1-22-17-10-16(18(20)21)19-15-8-7-13(9-14(15)17)23-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,20,21) |
InChIキー |
QWGFJWRRNOQSAT-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=NC2=C1C=C(C=C2)OCC3=CC=CC=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![5-methyl-2-phenyl-3-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12835606.png)

